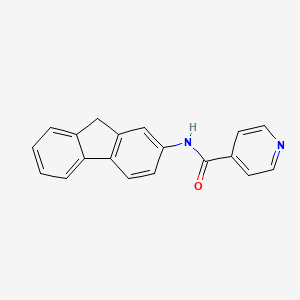

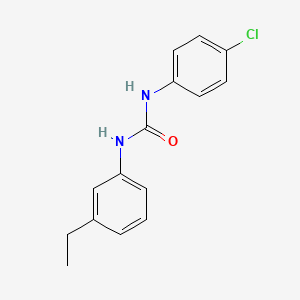

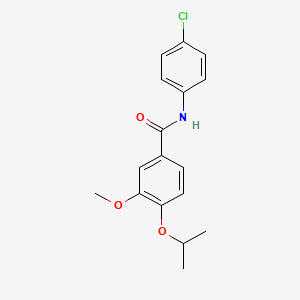

N-9H-fluoren-2-ylisonicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-9H-fluoren-2-ylisonicotinamide is a compound belonging to the class of organic compounds known for their various pharmacological and chemical properties. While specific information directly related to this compound is scarce, insights into similar fluoren-9-yl derivatives provide a basis for understanding its synthesis, structure, reactions, and properties.

Synthesis Analysis

The synthesis of fluoren-9-yl derivatives involves various chemical reactions tailored to introduce specific functional groups and structural motifs. For example, the Pd(0)-catalyzed cross-coupling of 1,1-diboronates with 2,2'-dibromobiphenyls has been developed as an efficient method for synthesizing 9H-fluorene derivatives, featuring high yields, operational simplicity, and mild reaction conditions (Xu et al., 2015).

Molecular Structure Analysis

The molecular structure of fluoren-9-yl derivatives is characterized by the fluorene core, a fused aromatic system that imparts unique electronic and spatial properties. The crystal structure analysis of N-(9H-fluoren-9-ylidene)-2-methoxyaniline, a compound with a fluorene moiety, provides insights into the bonding and orientation of substituents around the fluorene core, contributing to the compound's overall properties (Glagovich et al., 2004).

Chemical Reactions and Properties

Fluoren-9-yl derivatives undergo various chemical reactions, including cycloadditions, cross-couplings, and substitutions, that enable the synthesis of complex molecules with diverse functional groups. The regioselectivity of 1,3-dipolar cycloaddition reactions involving fluoren-9-iminium ylides demonstrates the fluorene moiety's influence on reaction outcomes, leading to the preferential formation of certain adducts (Novikov et al., 2006).

Physical Properties Analysis

The physical properties of fluoren-9-yl derivatives, such as solubility, melting points, and crystallinity, are significantly affected by the substituents attached to the fluorene core. These properties are crucial for determining the compound's applicability in various fields, from materials science to pharmaceuticals.

Chemical Properties Analysis

The chemical properties of this compound, including reactivity, stability, and electronic characteristics, can be inferred from studies on similar compounds. The electronic and optical properties of oligothiophenes terminated with (9H-fluoren-9-ylidene)methyl chromophores, for instance, indicate how the fluorene moiety influences the photophysical behavior of the molecules (Lukes et al., 2007).

Propiedades

IUPAC Name |

N-(9H-fluoren-2-yl)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O/c22-19(13-7-9-20-10-8-13)21-16-5-6-18-15(12-16)11-14-3-1-2-4-17(14)18/h1-10,12H,11H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHEVFRHVRUIOPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(2-thienylcarbonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5803005.png)

![N-[2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazol-5-yl]-2-furamide](/img/structure/B5803045.png)

![5-methyl-N'-[(4-oxo-4H-chromen-3-yl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5803061.png)

![N'-(3-chlorobenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5803067.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-oxobutanamide](/img/structure/B5803092.png)